ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate is a chemical compound with the molecular formula C9H16Cl2N2O4. It is known for its unique structure, which includes both carbamate and dichloro functionalities. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate typically involves the reaction of ethyl carbamate with a dichloropropane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using industrial-scale separation techniques, such as distillation or extraction.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The carbamate group can also interact with active sites, leading to changes in enzyme function or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[1-(ethoxycarbonylamino)propan-2-yl]carbamate
- 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Uniqueness
Ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate is unique due to its combination of dichloro and carbamate functionalities, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5439-33-8 |
---|---|
Molecular Formula |
C9H16Cl2N2O4 |
Molecular Weight |
287.14 g/mol |
IUPAC Name |
ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C9H16Cl2N2O4/c1-4-16-7(14)12-9(3,6(10)11)13-8(15)17-5-2/h6H,4-5H2,1-3H3,(H,12,14)(H,13,15) |
InChI Key |
BAEDXRRERFXKRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C)(C(Cl)Cl)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.